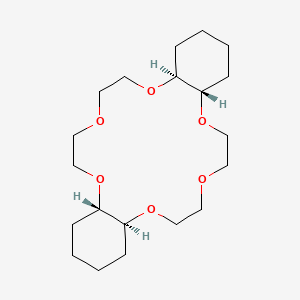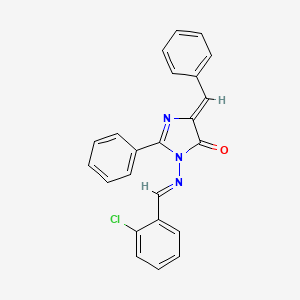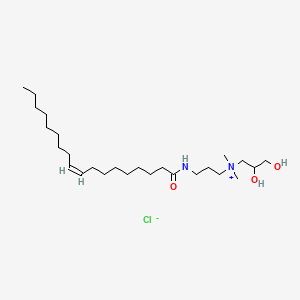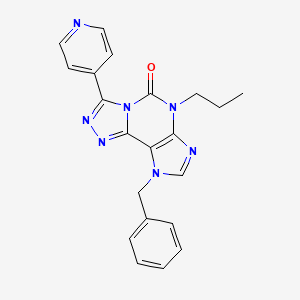
972Pnj6nhn
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2,3,11,12-Dicyclohexano-1,4,7,10,13,16-hexaoxacyclooctadecane 972Pnj6nhn ) is a complex organic molecule with the molecular formula C20H36O6 . It is characterized by its unique structure, which includes multiple oxygen atoms and cyclohexane rings. This compound is known for its stereochemistry, having four defined stereocenters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
2,3,11,12-Dicyclohexano-1,4,7,10,13,16-hexaoxacyclooctadecane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
2,3,11,12-Dicyclohexano-1,4,7,10,13,16-hexaoxacyclooctadecane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 2,3,11,12-Dicyclohexano-1,4,7,10,13,16-hexaoxacyclooctadecane involves its interaction with molecular targets such as enzymes and receptors. It can modulate biochemical pathways by binding to specific sites, thereby influencing the activity of these targets. This compound’s unique structure allows it to fit into binding pockets with high specificity .
Comparison with Similar Compounds
Similar Compounds
Crown Ethers: Similar in structure but with different ring sizes and oxygen atom arrangements.
Cyclodextrins: Cyclic oligosaccharides with similar binding properties but different chemical compositions.
Calixarenes: Macrocyclic compounds with similar applications in host-guest chemistry
Uniqueness
2,3,11,12-Dicyclohexano-1,4,7,10,13,16-hexaoxacyclooctadecane is unique due to its specific stereochemistry and the presence of multiple cyclohexane rings, which provide distinct binding properties and reactivity compared to other similar compounds .
Properties
CAS No. |
54383-26-5 |
|---|---|
Molecular Formula |
C20H36O6 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(1S,9S,14S,22S)-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosane |
InChI |
InChI=1S/C20H36O6/c1-2-6-18-17(5-1)23-13-9-21-11-15-25-19-7-3-4-8-20(19)26-16-12-22-10-14-24-18/h17-20H,1-16H2/t17-,18-,19-,20-/m0/s1 |
InChI Key |
BBGKDYHZQOSNMU-MUGJNUQGSA-N |
Isomeric SMILES |
C1CC[C@H]2[C@H](C1)OCCOCCO[C@H]3CCCC[C@@H]3OCCOCCO2 |
Canonical SMILES |
C1CCC2C(C1)OCCOCCOC3CCCCC3OCCOCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![31-oxo-9-aza-31-azoniadodecacyclo[33.10.2.02,30.05,29.07,27.08,24.010,23.011,20.013,18.032,46.036,41.043,47]heptatetraconta-1(45),2,4,8(24),10,12,14,16,18,22,25,28,32(46),37,39,43-hexadecaene-6,21,34,42-tetrone](/img/structure/B12777156.png)





![sodium;[2-[(2-acetyl-4,6-dimethylphenyl)carbamoyl]thiophen-3-yl]sulfonyl-(3,4-dimethyl-1,2-oxazol-5-yl)azanide](/img/structure/B12777210.png)



